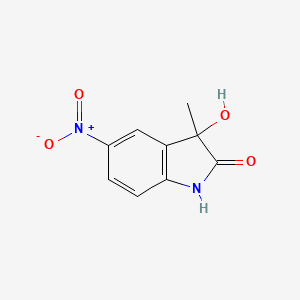![molecular formula C8H7ClN2 B3218751 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-07-2](/img/structure/B3218751.png)
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in organic synthesis and pharmaceutical development .
Preparation Methods
The synthesis of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of a pyrrole derivative with a chlorinated pyridine compound, followed by cyclization and purification steps . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: It can form more complex ring structures through cyclization reactions.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:
- 5-chloro-1H-pyrrolo[3,2-b]pyridine
- 4-chloro-1H-pyrrolo[3,2-c]pyridine
- 5-methyl-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar core structure but differ in their substituents and positions, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-8(11-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDNVZWZKHKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3218669.png)
![1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B3218671.png)

![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)
![7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3218687.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)
![Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3218697.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218712.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218716.png)
![3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3218726.png)

![2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218733.png)
![methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3218740.png)
![3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3218764.png)
